PI3K/mTOR vs. TACC3 Target Class Differentiation by Methoxy Positional Isomerism
The target compound is a morpholinopyrimidine-5-carboxylic acid, a scaffold claimed for PI3K and mTOR kinase inhibition in multiple patents [1]. In contrast, its closest structural analog, BO-264, which features a 4-methoxyphenyl isoxazole in place of the 3-methoxyphenyl carboxylic acid and a free 4-amino group, is a potent TACC3 inhibitor with an IC50 of 188 nM and a Kd of 1.5 nM [2]. This target switch is driven by the change in substitution pattern; the meta-methoxy phenyl and carboxylic acid of the target compound are incompatible with the TACC3 binding pocket favored by the para-methoxy isoxazole-pyrimidine-amine motif of BO-264. This evidence is supported by patent data specifically distinguishing the biological utility of 2-morpholino, 4-substituted, 5-carboxylate pyrimidines for PI3K/mTOR over other kinases [1].
| Evidence Dimension | Primary Target Engagement and Inhibitory Potency |
|---|---|
| Target Compound Data | Claimed as a PI3K/mTOR inhibitory morpholinopyrimidine scaffold based on patent biological data [1]; Specific IC50 not disclosed in public domain. |
| Comparator Or Baseline | BO-264 (4-(4-methoxyphenyl) isoxazole-pyrimidine analog): TACC3 inhibitor, IC50 = 188 nM, Kd = 1.5 nM [2]. |
| Quantified Difference | Functional target switch from TACC3 (BO-264) to PI3K/mTOR (target compound); BO-264 TACC3 Kd = 1.5 nM; Direct PI3K/mTOR IC50 for target compound is not publicly reported. |
| Conditions | In vitro enzymatic and cellular assays for patent characterization; TACC3 binding affinity measured via SPR and cellular thermal shift assay (CETSA) for BO-264. |
Why This Matters
The choice between these compounds dictates the entire biological pathway under investigation, making one suitable for PI3K/mTOR probe development and the other for TACC3-dependent cancer models.
- [1] Dishington, A. P., et al. (2011). Morpholino Pyrimidine Derivatives and Their Use in Therapy. U.S. Patent Application No. 20090018134. View Source
- [2] Akbulut, O., et al. (2020). A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate. Molecular Cancer Therapeutics, 19(6), 1243-1254. View Source
